(4-Bromo-2,5-dimethoxyphenyl)methanol
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Overview
Description
(4-Bromo-2,5-dimethoxyphenyl)methanol is an organic compound with the chemical formula C9H11BrO3. It is a white crystalline solid that is soluble in organic solvents such as ethanol and ether. This compound is known for its chemical reactivity and is used in various organic synthesis applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Bromo-2,5-dimethoxyphenyl)methanol can be synthesized through the reaction of 2,5-dimethoxybenzyl bromide with a base such as sodium carbonate in an organic solvent like dichloromethane. The reaction typically occurs at room temperature . Another method involves the use of N-bromosuccinimide (NBS) in acetone under reflux conditions to produce bis(4-bromo-2,5-dimethoxyphenyl)methane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2,5-dimethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted phenylmethanol derivatives.
Scientific Research Applications
(4-Bromo-2,5-dimethoxyphenyl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Bromo-2,5-dimethoxyphenyl)methanol involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as acetylcholinesterase and carbonic anhydrase. The compound binds to the active sites of these enzymes, preventing their normal function and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-4,5-dimethoxyphenyl)methanol: Another brominated phenylmethanol with similar chemical properties.
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): A related compound known for its psychoactive properties.
Uniqueness
(4-Bromo-2,5-dimethoxyphenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit multiple enzymes makes it a valuable compound for research in medicinal chemistry .
Properties
IUPAC Name |
(4-bromo-2,5-dimethoxyphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-4,11H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDDSLYEUYOKFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CO)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588104 |
Source
|
Record name | (4-Bromo-2,5-dimethoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87050-61-1 |
Source
|
Record name | (4-Bromo-2,5-dimethoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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